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Compound of Interest

Compound Name: (3R,10R,14aS)-AZD4625

Cat. No.: B10829304 Get Quote

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that

functions as a molecular switch in intracellular signaling pathways, regulating cell growth,

proliferation, and survival.[1] Mutations in the KRAS gene are among the most common drivers

of human cancers.[1] The KRAS G12C mutation, where glycine at codon 12 is substituted with

cysteine, is particularly prevalent in non-small cell lung cancer, as well as colorectal and

pancreatic cancers.[2][3][4] This mutation impairs the protein's ability to hydrolyze GTP, locking

it in a constitutively active, signal-transmitting state.[2]

AZD4625 is an orally bioavailable, selective, and irreversible covalent inhibitor specifically

designed to target the KRAS G12C mutant.[3][5] It functions as an allosteric inhibitor, binding to

a novel pocket in the switch-II region of KRAS G12C.[2] This action traps the protein in an

inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins

and inhibiting oncogenic signaling.[2][6]

Quantitative Binding and Activity Data
AZD4625 demonstrates high potency against KRAS G12C in various biochemical and cellular

assays. Its inhibitory activity is highly selective for the G12C mutant isoform, with no significant

binding or inhibition observed against wild-type RAS or other mutant forms.[3][5][6]
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Parameter Value
Cell Line /
Condition

Description

IC₅₀ 3 nM (0.003 µmol/L) Biochemical Assay

Concentration for 50%

inhibition of KRAS

G12C functional

activity.[3][4][5][7]

IC₅₀ 4.1 nM NCI-H358

Concentration for 50%

inhibition of cell

proliferation and

survival.[5]

IC₅₀ 36 nM NCI-H358

Concentration for 50%

inhibition of p90RSK

phosphorylation, a

downstream marker of

MAPK pathway

activity.[5]

Mechanism of Action and Signaling Pathway
AZD4625 covalently binds to the cysteine residue at position 12 of the KRAS G12C protein.[3]

This irreversible binding locks the protein in its inactive GDP-bound conformation, which is

unable to activate downstream signaling cascades. The primary pathways inhibited by this

action are the MAPK and PI3K pathways.[2][5]

Kinetic studies in NCI-H358 cells show that maximal binding of AZD4625 to KRAS G12C

occurs by 3 hours of treatment, leading to a rapid and almost complete inhibition of the MAPK

pathway (pCRAF, pMEK, pERK).[2][3][4] Inhibition of the PI3K pathway (pAKT, pS6) and the

induction of apoptotic markers are typically observed at later time points, around 16 hours post-

treatment.[2][3][4]
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AZD4625 locks KRAS G12C in an inactive state, blocking MAPK and PI3K signaling.
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Experimental Protocols and Workflow
The characterization of AZD4625's binding affinity and cellular activity involves a series of

biochemical and cell-based assays.

Target Engagement Measurement by Mass Spectrometry
This protocol is used to quantify the direct binding of AZD4625 to the KRAS G12C protein

within cells or tumor tissues.

Objective: To measure the percentage of KRAS G12C protein covalently bound by AZD4625

over time or at different doses.

Methodology:

Cell/Tissue Treatment: KRAS G12C mutant cells (e.g., NCI-H358) or tumor-bearing mice

are treated with AZD4625 at various concentrations or doses for specified durations.[2][3]

Lysis and Protein Extraction: Cells or homogenized tumor tissues are lysed in a suitable

buffer to extract total protein.[2]

Sample Preparation: Protein extracts are processed, often involving denaturation,

reduction, alkylation, and tryptic digestion to generate peptides.

LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem

mass spectrometry (LC-MS/MS). The instrument is configured to detect and quantify both

the unbound (native) and the AZD4625-bound peptide containing the Cys12 residue.

Data Analysis: The ratio of the drug-bound peptide to the total (bound + unbound) peptide

is calculated to determine the percentage of target engagement.[3]

Pathway Modulation Analysis by Western Blot
This method assesses the functional consequence of KRAS G12C inhibition by measuring the

phosphorylation status of downstream effector proteins.

Objective: To confirm that target engagement by AZD4625 leads to the inhibition of MAPK

and PI3K signaling pathways.
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Methodology:

Cell Treatment and Lysis: KRAS G12C cells are treated with AZD4625. Following

treatment, cells are lysed on ice with a buffer containing protease and phosphatase

inhibitors.[8]

Protein Quantification: The total protein concentration in the lysates is determined using a

standard method like the BCA assay.[2]

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by

size via SDS-polyacrylamide gel electrophoresis and then transferred to a membrane

(e.g., PVDF).[8]

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

specific for phosphorylated proteins (e.g., p-ERK, p-AKT, p-S6) and total proteins as

loading controls.[2][8]

Detection: The membrane is incubated with a secondary antibody conjugated to an

enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate. The

band intensities are quantified to assess changes in protein phosphorylation.[8]

Cell Viability and Proliferation Assay
These assays measure the overall effect of AZD4625 on the growth and survival of cancer

cells.

Objective: To determine the potency (IC₅₀) of AZD4625 in inhibiting the proliferation of KRAS

G12C mutant cancer cells.

Methodology:

Cell Seeding: Cancer cells (e.g., NCI-H358) are seeded in multi-well plates.

Compound Treatment: After allowing the cells to adhere, they are treated with a range of

AZD4625 concentrations for a set period (e.g., 72-120 hours).[5]

Viability Measurement: Cell viability is assessed using a reagent such as resazurin or a

commercial kit (e.g., CellTiter-Glo®). The reagent is added to the wells, and the resulting
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fluorescent or luminescent signal, which is proportional to the number of viable cells, is

measured with a plate reader.

Data Analysis: The data is normalized to vehicle-treated controls, and a dose-response

curve is generated to calculate the IC₅₀ value.
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Experimental workflow for evaluating AZD4625 activity against KRAS G12C.

Conclusion
AZD4625 is a highly potent and selective covalent inhibitor of KRAS G12C.[3][5] It

demonstrates nanomolar efficacy in both biochemical and cellular assays by irreversibly

binding to the mutant cysteine residue and locking the oncoprotein in an inactive state.[3][5][6]

This binding effectively abrogates downstream signaling through the MAPK and PI3K

pathways, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[2]

[5] The robust preclinical data, supported by clear target engagement and pathway modulation,

establish AZD4625 as a promising therapeutic agent for cancers driven by the KRAS G12C

mutation.[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b10829304?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC9538594/
https://www.medchemexpress.com/azd4625.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9538594/
https://www.medchemexpress.com/azd4625.html
https://www.researchgate.net/publication/362514815_AZD4625_is_a_Potent_and_Selective_Inhibitor_of_KRAS
https://aacrjournals.org/mct/article-pdf/doi/10.1158/1535-7163.MCT-22-0241/3186240/mct-22-0241.pdf
https://www.medchemexpress.com/azd4625.html
https://aacrjournals.org/mct/article-pdf/doi/10.1158/1535-7163.MCT-22-0241/3186240/mct-22-0241.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9538594/
https://www.benchchem.com/product/b10829304?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat
Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]

2. aacrjournals.org [aacrjournals.org]

3. AZD4625 is a Potent and Selective Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]

4. aacrjournals.org [aacrjournals.org]

5. medchemexpress.com [medchemexpress.com]

6. researchgate.net [researchgate.net]

7. researchgate.net [researchgate.net]

8. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Introduction to AZD4625 and KRAS G12C].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10829304#azd4625-binding-affinity-to-krasg12c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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